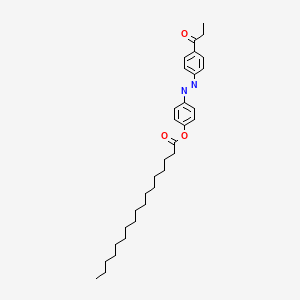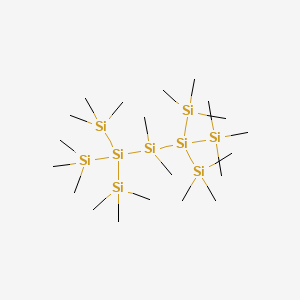
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, is a silicon-based compound with a unique structure characterized by multiple silicon atoms and extensive methyl and trimethylsilyl substitutions. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. Silanes are known for their applications in various fields, including materials science and electronics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, typically involves the reaction of chlorosilanes with lithium or sodium in the presence of a catalyst. One common method is the reaction of 1,5-dilithiodecaphenyl-n-pentasilane with chloro-diorganophosphanes . This reaction is carried out under controlled conditions to ensure the formation of the desired pentasilane structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or ozone.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of one or more methyl or trimethylsilyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone, and other oxidizing agents under controlled temperature and pressure.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various halogenated compounds and catalysts to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols or siloxanes, while substitution reactions can produce a wide range of functionalized silanes.
Applications De Recherche Scientifique
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its potential in developing new therapeutic agents.
Mécanisme D'action
The mechanism of action of Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, involves its interaction with various molecular targets and pathways. The extensive methyl and trimethylsilyl substitutions influence its reactivity and stability. The compound can interact with other molecules through silicon-silicon and silicon-carbon bonds, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecaphenyl-n-heptasilane: Another silicon-based compound with a similar backbone structure but different substituents.
1,5-bis(diphenylphosphanyl)decaphenyl-n-pentasilane: Contains phosphorus substituents, offering different reactivity and applications.
Uniqueness
Pentasilane, 1,1,1,3,3,5,5,5-octamethyl-2,2,4,4-tetrakis(trimethylsilyl)-, is unique due to its extensive methyl and trimethylsilyl substitutions, which provide it with distinct chemical and physical properties. These substitutions enhance its stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
Numéro CAS |
78365-61-4 |
|---|---|
Formule moléculaire |
C20H60Si9 |
Poids moléculaire |
553.5 g/mol |
Nom IUPAC |
dimethyl-bis[tris(trimethylsilyl)silyl]silane |
InChI |
InChI=1S/C20H60Si9/c1-21(2,3)28(22(4,5)6,23(7,8)9)27(19,20)29(24(10,11)12,25(13,14)15)26(16,17)18/h1-20H3 |
Clé InChI |
OGHRQDIIVHKBET-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)[Si]([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Hydrazinecarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B14449673.png)
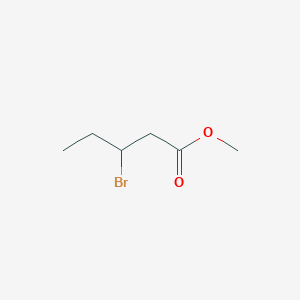

![3-chloro-5-[4-(2-hydroxyethyl)piperazin-1-yl]-5,6-dihydrobenzo[b][1]benzothiepin-9-ol;dihydrochloride](/img/structure/B14449690.png)
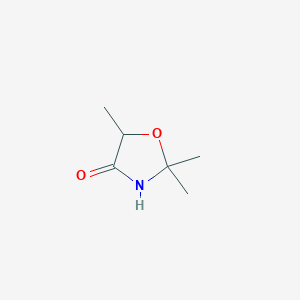
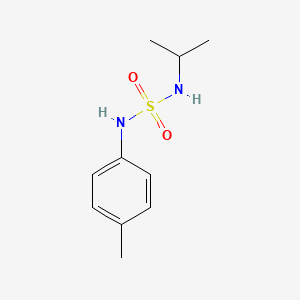
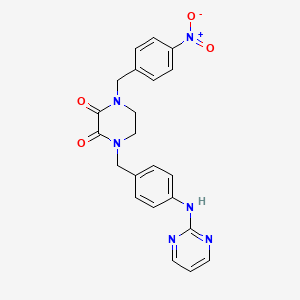
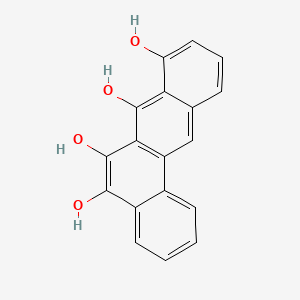
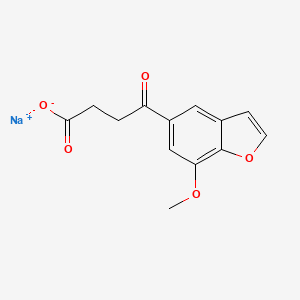

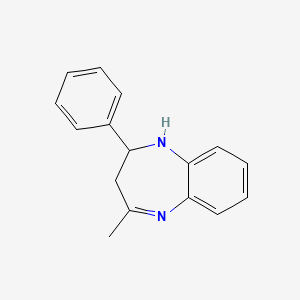

![(2R)-2-amino-3-[[(2R)-2-amino-2-carboxyethyl]sulfanyl-diphenylstannyl]sulfanylpropanoic acid](/img/structure/B14449742.png)
